molecular formula C11H20N2O2 B3335176 tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1058737-47-5

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B3335176
CAS RN: 1058737-47-5
M. Wt: 212.29 g/mol
InChI Key: CSQBUSQTOWHXLW-BDAKNGLRSA-N
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Description

Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate, also known as Boc-DABCO, is a widely used reagent in organic synthesis. It is a bicyclic nitrogen-containing compound that has a unique structure, making it an ideal candidate for various applications in chemistry and biochemistry. In

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

Enantioselective Synthesis of Potent CCR2 Antagonists : An efficient enantioselective synthesis route utilizing iodolactamization has been described for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a precursor for CCR2 antagonists. This process showcases the utility of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate in synthesizing complex molecules with potential pharmaceutical applications (Campbell et al., 2009).

DABCO-Catalyzed Coupling Reactions : The compound has been utilized in DABCO-catalyzed coupling reactions, demonstrating its role in facilitating the synthesis of complex organic compounds. Such reactions are pivotal for constructing molecular architectures with diverse functionalities (Hoffmann & Rabe, 1984).

Molecular Structure and Characterization

Structural Analysis through X-Ray Diffraction : Detailed molecular structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been conducted using X-ray diffraction. This research provides insights into the stereochemistry and molecular geometry of similar bicyclic structures, aiding in the understanding of their chemical properties and reactivity patterns (Moriguchi et al., 2014).

Catalysis and Reaction Mechanisms

Chemo- and Stereoselective Reactions : The compound has been a key intermediate in dirhodium(II)-catalyzed C-H insertion reactions. Such studies elucidate the compound's versatility in synthetic organic chemistry, particularly in the synthesis of optically active, highly functionalized cyclopentanes, showcasing its utility in constructing complex molecular frameworks (Yakura et al., 1999).

Enantioselective Oxidation of Secondary Alcohols : The application of chiral 2-endo-substituted 9-oxabispidines, derived from this compound, in the enantioselective oxidation of secondary alcohols highlights the compound's role in asymmetric synthesis. This approach has enabled the selective production of enantiomerically pure alcohols, a key objective in medicinal chemistry and drug development (Breuning et al., 2009).

properties

IUPAC Name

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQBUSQTOWHXLW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719902
Record name tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1058737-47-5
Record name tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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